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  • Product: 2,6-Dichloro-4-iodonicotinaldehyde
  • CAS: 1309866-36-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-iodonicotinaldehyde in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-dichloro-4-iodonicotinaldehyde, a key heterocyclic building block in contemporary drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-dichloro-4-iodonicotinaldehyde, a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers to predict, experimentally determine, and apply its solubility profile. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a detailed protocol for empirical solubility determination via the widely accepted shake-flask method, and discuss the critical implications of solubility in synthetic and medicinal chemistry applications. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound's behavior in various organic solvent systems.

Introduction: The Significance of 2,6-Dichloro-4-iodonicotinaldehyde

2,6-Dichloro-4-iodonicotinaldehyde is a substituted pyridine derivative characterized by the presence of two chlorine atoms, an iodine atom, and an aldehyde functional group.[3] Its chemical structure (Figure 1) makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable starting material.

Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as recrystallization, and is a critical parameter in formulation development for pharmacological and material science applications. An optimal solvent system ensures reaction homogeneity, can influence reaction rates and yields, and is crucial for obtaining materials with the desired purity and morphology.

Figure 1: Chemical Structure of 2,6-Dichloro-4-iodonicotinaldehyde Molecular Formula: C₆H₂Cl₂INO[3] Molecular Weight: 301.898 g/mol [3] (Image of the chemical structure of 2,6-Dichloro-4-iodonicotinaldehyde would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the known physicochemical properties of 2,6-dichloro-4-iodonicotinaldehyde is presented in Table 1. These properties provide initial clues to its solubility behavior. The compound is a solid at room temperature, which is typical for molecules of its size and complexity.[4]

PropertyValueSource
CAS Number1309866-36-1[3][5]
Molecular FormulaC₆H₂Cl₂INO[3]
Molecular Weight301.898 g/mol [3]
Physical StateSolid[4]
PurityTypically >95%[3]
Storage2-8 °C[3]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] It posits that a solute will dissolve best in a solvent that has a similar polarity.[6][7] The molecular structure of 2,6-dichloro-4-iodonicotinaldehyde is moderately polar. The electronegative nitrogen, chlorine, and oxygen atoms create dipole moments within the molecule. However, the overall polarity is tempered by the larger, less polar aromatic ring and the bulky iodine atom.

Based on its structure, we can anticipate the following solubility trends:

  • High Solubility in Moderately Polar and Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF) are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. The synthesis of a related compound, 2-chloro-4-iodonicotinaldehyde, utilizes THF as a reaction solvent and a mixture of ether and petroleum ether for purification, suggesting good solubility in these types of solvents.[8]

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol may be reasonably good solvents. While the aldehyde group can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The overall non-polar surface area from the halogenated ring may limit its miscibility with highly polar protic solvents.

  • Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are likely to be poor solvents. The polar functional groups of the solute will have unfavorable interactions with the non-polar solvent molecules.

  • Insolubility in Water: Due to its significant non-polar character and lack of strong hydrogen bonding donor groups, 2,6-dichloro-4-iodonicotinaldehyde is expected to be virtually insoluble in water.[9]

A proposed logical flow for preliminary solubility classification is presented in the diagram below.

G A Start with the compound: 2,6-Dichloro-4-iodonicotinaldehyde B Test solubility in Water A->B C Insoluble (Expected) B->C D Test solubility in 5% HCl C->D E Insoluble (Expected - not a strong base) D->E F Test solubility in 5% NaOH E->F G Insoluble (Expected - not a strong acid) F->G H Test solubility in Concentrated H2SO4 G->H I Soluble (Expected - presence of N and O atoms) H->I J Class N Compound: Neutral, soluble in strong acid I->J

Caption: Logical workflow for the preliminary classification of the compound's solubility.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, an empirical approach is necessary. The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Materials and Equipment
  • 2,6-Dichloro-4-iodonicotinaldehyde (high purity, >98%)

  • Organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, n-hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C) for 24-72 hours A->B C Allow excess solid to settle (at constant temperature) B->C D Withdraw supernatant using a syringe and filter C->D E Dilute the filtered supernatant with a known volume of solvent D->E F Quantify concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) E->F

Caption: Step-by-step experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2,6-dichloro-4-iodonicotinaldehyde of known concentrations in a suitable solvent (one in which it is highly soluble, like acetonitrile or a mobile phase component). Use these standards to generate a calibration curve with the chosen analytical method (e.g., HPLC-UV).

  • Preparation of Saturated Solutions: To a series of vials, add an excess amount of the solid compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been reached.[7]

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each organic solvent to be tested into the respective vials containing the excess solid.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration.

  • Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2,6-dichloro-4-iodonicotinaldehyde.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be systematically recorded. Table 2 provides a template for organizing these results.

Table 2: Template for Experimental Solubility Data of 2,6-Dichloro-4-iodonicotinaldehyde

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
Methanol25Shake-Flask/HPLC
Ethanol25Shake-Flask/HPLC
Acetone25Shake-Flask/HPLC
Ethyl Acetate25Shake-Flask/HPLC
Dichloromethane25Shake-Flask/HPLC
Toluene25Shake-Flask/HPLC
n-Hexane25Shake-Flask/HPLC
DMSO25Shake-Flask/HPLC
DMF25Shake-Flask/HPLC

Interpreting this data in the context of solvent properties (polarity index, hydrogen bonding capacity) will provide a comprehensive understanding of the compound's behavior and aid in the rational selection of solvents for future applications.

Conclusion

While readily available quantitative solubility data for 2,6-dichloro-4-iodonicotinaldehyde is scarce, this guide provides a robust framework for its prediction and empirical determination. Based on its molecular structure, the compound is predicted to be most soluble in moderately polar to polar aprotic organic solvents and poorly soluble in water and non-polar solvents. For precise and reliable data, the detailed shake-flask experimental protocol provided herein is strongly recommended. A thorough understanding of the solubility of this versatile building block is essential for its successful application in synthetic chemistry, materials science, and drug development, enabling researchers to optimize reaction conditions, streamline purification processes, and develop effective formulations.

References

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Sources

Foundational

melting point and boiling point of 2,6-Dichloro-4-iodonicotinaldehyde

This technical guide details the physicochemical profile, synthesis context, and experimental characterization of 2,6-Dichloro-4-iodonicotinaldehyde (CAS 1309866-36-1).[1] Physicochemical Characterization & Experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis context, and experimental characterization of 2,6-Dichloro-4-iodonicotinaldehyde (CAS 1309866-36-1).[1]

Physicochemical Characterization & Experimental Protocols

Executive Summary

2,6-Dichloro-4-iodonicotinaldehyde is a highly functionalized pyridine derivative utilized primarily as a divergent intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its structure features three distinct reactive sites—a formyl group (C3), an iodine atom (C4), and two chlorine atoms (C2, C6)—enabling orthogonal functionalization via Suzuki-Miyaura, Sonogashira, or nucleophilic aromatic substitution (


) reactions.[2]

Due to its status as a specialized research intermediate rather than a commodity chemical, definitive experimental thermodynamic data (MP/BP) is often proprietary or absent from public registries.[2] This guide provides predicted thermodynamic values grounded in structural analog analysis and outlines self-validating experimental protocols for researchers to establish these constants in-house.

Chemical Identity & Structural Analysis[1][2][3][4]
PropertyDetail
IUPAC Name 2,6-Dichloro-4-iodopyridine-3-carbaldehyde
CAS Registry Number 1309866-36-1
Molecular Formula

Molecular Weight 301.89 g/mol
SMILES Clc1nc(Cl)c(C=O)c(I)c1
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Structural Insight: The molecule exhibits a highly electron-deficient pyridine ring.[2] The presence of two chlorine atoms and one iodine atom significantly reduces the basicity of the pyridine nitrogen.[2] The aldehyde moiety at C3 is sterically crowded, flanked by a chlorine at C2 and a bulky iodine at C4, which influences both its melting point (via crystal packing efficiency) and its reactivity (preferential attack at the aldehyde vs. halogen displacement).[2]

Thermodynamic Properties (Melting & Boiling Points)

As of the current literature review, specific experimental values for CAS 1309866-36-1 are not standardized in open-access databases. The values below are derived from Quantitative Structure-Property Relationship (QSPR) modeling and comparative analysis of structural analogs (e.g., 2-chloro-4-iodonicotinaldehyde).

3.1 Melting Point (MP)[2]
  • Predicted Range: 95°C – 105°C [2]

  • Analog Comparison:

    • 2-Chloro-4-iodonicotinaldehyde (CAS 153034-90-3):[3][4] MP 88–92°C.[2]

    • 2,6-Dichloro-4-iodophenol: MP 91–92°C.[2]

    • Analysis: The addition of the second chlorine atom at the C6 position typically increases the melting point relative to the mono-chloro analog due to increased molecular symmetry and molecular weight, enhancing crystal lattice energy.[2]

3.2 Boiling Point (BP)[2]
  • Predicted Value: 310°C ± 20°C (at 760 mmHg) [2]

  • Behavioral Note: The compound is expected to decompose prior to reaching its atmospheric boiling point.[2] The aldehyde group is susceptible to oxidation (to carboxylic acid) or decarbonylation at high temperatures, while the C-I bond is thermally labile.[2]

  • Recommended Distillation: If purification by distillation is required, it must be performed under high vacuum (<1 mmHg) where the boiling point is estimated to be 130°C – 150°C .[2]

Experimental Determination Protocols

Self-Validating Systems for Accurate Characterization

To establish the exact physical constants for your specific batch, follow these rigorous protocols.

4.1 Melting Point Determination (Capillary Method & DSC)

Objective: Determine the solid-liquid phase transition temperature with <0.5°C error.

  • Preparation: Dry the sample in a vacuum desiccator (

    
    ) for 24 hours to remove solvent traces (solvates can depress MP).
    
  • Capillary Method (Routine):

    • Pack 2-3 mm of sample into a glass capillary.[2]

    • Ramp temperature at 10°C/min until 80°C, then switch to 1°C/min.

    • Validation: Record

      
       (first liquid drop) and 
      
      
      
      (complete melt). A range >2°C indicates impurity.[2]
  • Differential Scanning Calorimetry (DSC) (Gold Standard):

    • Sample: 2-5 mg in a crimped aluminum pan.

    • Reference: Empty aluminum pan.

    • Program: Equilibrate at 30°C → Ramp 5°C/min to 150°C.

    • Output: The peak of the endotherm represents the true melting point.[2]

4.2 Boiling Point / Decomposition Analysis (TGA)

Objective: Determine thermal stability and volatility limits.

  • Instrument: Thermogravimetric Analyzer (TGA).[2]

  • Protocol: Ramp sample from 40°C to 400°C at 10°C/min under

    
     flow.
    
  • Interpretation:

    • Significant weight loss <100°C indicates solvent entrapment.[2]

    • The onset of rapid weight loss (>90%) indicates boiling/sublimation.[2]

    • Stepwise weight loss often signals decomposition (e.g., loss of CO or

      
      ).[2]
      
Synthesis & Reaction Context

Understanding the synthesis helps identify potential impurities (e.g., regioisomers) that affect MP/BP.[2]

Primary Route: Directed Ortho-Metalation (DoM) The synthesis typically involves the lithiation of 2,6-dichloro-4-iodopyridine followed by a formyl quench.

SynthesisPathway Start 2,6-Dichloro-4-iodopyridine (Precursor) Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Inter Lithiated Intermediate (Unstable) Step1->Inter C3 Deprotonation Step2 Formylation (Ethyl Formate or DMF) Inter->Step2 Electrophilic Attack Product 2,6-Dichloro-4-iodonicotinaldehyde (Target) Step2->Product Acidic Workup

Figure 1: Synthesis pathway via Directed Ortho-Metalation. Strict temperature control (-78°C) is critical to prevent "Halogen Dance" side reactions.

Applications in Drug Discovery

This compound is a "linchpin" scaffold.[2] The order of reactivity for cross-coupling is generally C4-I > C2/C6-Cl .

  • Step 1 (C4): Suzuki or Sonogashira coupling to introduce aryl/alkynyl groups.[2][5]

  • Step 2 (C3): Reductive amination or oxidation of the aldehyde.[2]

  • Step 3 (C2/C6):

    
     displacement with amines or alkoxides.[2]
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15811088 (Analog: 2,6-Dichloro-4-iodobenzaldehyde). Retrieved from [Link][2]

  • Wang, X., et al. (2015). Synthesis and Characterization of Pyridine-7-carboxamide as a PET Imaging Ligand.[2] (Contextual usage of 2,6-dichloro-4-iodonicotinaldehyde as starting material). PMC4353634.[2] Retrieved from [Link]

Sources

Exploratory

Chemo- and Regioselective Functionalization of 2,6-Dichloro-4-iodonicotinaldehyde: A Strategic Guide

This guide is structured to serve as a strategic blueprint for medicinal chemists utilizing 2,6-Dichloro-4-iodonicotinaldehyde (CAS: 1309866-36-1).[1] It prioritizes the "Why" and "How" of chemo-selectivity, moving beyon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a strategic blueprint for medicinal chemists utilizing 2,6-Dichloro-4-iodonicotinaldehyde (CAS: 1309866-36-1).[1] It prioritizes the "Why" and "How" of chemo-selectivity, moving beyond simple procedures to mechanistic understanding.

Executive Summary

2,6-Dichloro-4-iodonicotinaldehyde represents a "linchpin" scaffold in heterocyclic drug discovery.[1] Its value lies in the orthogonal reactivity profile of its four functional handles. The molecule possesses a distinct hierarchy of reactivity that allows for sequential, regioselective decoration of the pyridine core without the need for protecting groups.

This guide delineates the reactivity divergence between the C4-Iodine (soft electrophile, transition-metal labile) and the C2/C6-Chlorines (hard electrophiles,


 active), providing a validated roadmap for library generation.[1]

Part 1: Structural Analysis & Electronic Landscape[1]

To control the chemistry, one must understand the electronic bias of the substrate. The pyridine ring is electron-deficient, but the positioning of the substituents creates specific "hotspots" for different reaction classes.

The Reactivity Hierarchy
  • C4-Iodine (The "Soft" Handle): The C–I bond is the weakest (

    
    51 kcal/mol) compared to C–Cl (
    
    
    
    81 kcal/mol). It is the exclusive site for Oxidative Addition by Pd(0) species under mild conditions.
  • C2-Chlorine (The "Activated" Handle): This position is electronically hyper-activated for Nucleophilic Aromatic Substitution (

    
    ).[1] It is ortho to the ring Nitrogen (inductive withdrawal) and ortho to the C3-Aldehyde (strong electron-withdrawing group).[1]
    
  • C6-Chlorine (The "Latent" Handle): While activated by the ring Nitrogen, it is meta to the C3-Aldehyde. It lacks the auxiliary activation of the carbonyl group, making it significantly less reactive than C2 in

    
     manifolds.
    
  • C3-Aldehyde: An orthogonal electrophile susceptible to nucleophilic addition, reductive amination, or oxidation.

Reactivity Visualization

The following diagram maps the electronic susceptibility of the scaffold.

ReactivityMap Scaffold 2,6-Dichloro-4-iodonicotinaldehyde C4_I C4-Iodine (Primary Site) Mechanism: Oxidative Addition Reagent: Pd(0) Catalysts Selectivity: >99% vs Cl Scaffold->C4_I Fastest Reaction (Suzuki/Sonogashira) C2_Cl C2-Chlorine (Secondary Site) Mechanism: SNAr Reagent: Amines/Alkoxides Activation: Ortho-N + Ortho-CHO Scaffold->C2_Cl Intermediate Reaction (SNAr) C6_Cl C6-Chlorine (Tertiary Site) Mechanism: SNAr (Harsh) Status: Meta to CHO Requires: High Temp / Strong Nu Scaffold->C6_Cl Slowest Halogen Reaction C3_CHO C3-Aldehyde (Orthogonal) Mechanism: 1,2-Addition Reagent: NaBH4 / R-NH2 Scaffold->C3_CHO Chemically Distinct

Caption: Reactivity heatmap showing the hierarchical displacement order of functional groups.

Part 2: Transition Metal-Catalyzed Cross-Coupling (C4 Selectivity)

The C4-Iodine is the entry point for carbon-carbon bond formation.[1] The success of this step relies on the rate of oxidative addition . Pd(0) inserts into the C–I bond orders of magnitude faster than the C–Cl bond.

Mechanistic Insight[1][2][3]
  • Ligand Choice: Use "standard" ligands (e.g., PPh3, dppf). Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, RuPhos) in the first step, as these can accelerate oxidative addition into aryl chlorides, potentially eroding selectivity at C2/C6.

  • Base Sensitivity: Strong bases (e.g., KOtBu) can trigger premature

    
     at C2 or competitive dehalogenation. Use mild inorganic bases (Carbonates, Phosphates).
    
Protocol 1: Regioselective C4-Suzuki Coupling

Objective: Install an aryl group at C4 while leaving C2/C6 chlorines and C3-aldehyde intact.[1]

Reagents:

  • Substrate: 2,6-Dichloro-4-iodonicotinaldehyde (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

  • Base: Na2CO3 (2.0 M aqueous, 2.5 equiv)

  • Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water.

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 60–80°C .

    • Note: Do not reflux at >100°C unless necessary. Lower temperatures favor C-I selectivity over C-Cl activation.[1]

  • Monitoring: Monitor by TLC/LCMS. The starting material (Iodide) should disappear rapidly (< 2 hours).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography. The product is usually less polar than the starting material.

Validation Check:

  • Success: Retention of the characteristic isotope pattern for two chlorines (Cl2) in Mass Spec.

  • Failure:[1] Loss of Cl pattern indicates over-coupling at C2/C6.

Part 3: Nucleophilic Aromatic Substitution (C2 Selectivity)

Once the C4 position is functionalized (or if the iodine is preserved), the C2-Chlorine becomes the primary target for heteroatom introduction.

Mechanistic Insight

The C2 position is the "perfect storm" for


. The transition state (Meisenheimer complex) is stabilized by the negative charge delocalization onto:
  • The Ring Nitrogen.[4]

  • The C3-Formyl group (via resonance).

The C6 position lacks the C3-Formyl stabilization (meta relationship), making C2 >100x more reactive.

Protocol 2: Regioselective C2-Amination ( )

Objective: Displace the C2-Chlorine with a primary or secondary amine.[1]

Reagents:

  • Substrate: 4-Substituted-2,6-dichloronicotinaldehyde (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: THF (0°C to RT) or DMF (if heating is needed).

Step-by-Step Methodology:

  • Temperature Control: Dissolve substrate in THF and cool to 0°C .

    • Why? Low temperature maximizes the kinetic difference between C2 and C6.

  • Addition: Add DIPEA followed by the amine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Most primary amines react within 1–4 hours at RT.

    • Sterically hindered amines: May require heating to 40–50°C in DMF or NMP.

  • Quench: Pour into ice water.

  • Isolation: Many products precipitate as solids and can be collected by filtration. If oil, extract with DCM.

Validation Check:

  • NMR: Look for the shift of the C5-H proton. Also, NOE (Nuclear Overhauser Effect) interaction between the new amine and the C3-Aldehyde proton confirms C2 substitution.

Part 4: Strategic Synthesis Workflow

The following flowchart illustrates the logical sequence for library generation, ensuring maximum yield and purity.

SynthesisWorkflow Start Start: 2,6-Dichloro-4-iodonicotinaldehyde Step1 Step 1: Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Mild Base Inter1 Intermediate A: 4-Aryl-2,6-dichloro... Step1->Inter1 Step2 Step 2: SNAr (Amine/Alkoxide) Inter1->Step2 H-Nu, DIPEA, 0°C Inter2 Intermediate B: 2-Amino-4-aryl-6-chloro... Step2->Inter2 Step3 Step 3: Cyclization/Reduction (Aldehyde Manipulation) Inter2->Step3 Reductive Amination or Bicyclization Final Final Drug Candidate Step3->Final

Caption: Recommended sequential workflow to avoid byproduct formation.

Part 5: Data Summary & Troubleshooting

Reactivity Comparison Table
FeatureC4-IodineC2-ChlorineC6-Chlorine
Primary Mechanism Pd-Catalyzed Coupling


(Difficult)
Bond Energy Weak (~51 kcal/mol)Strong (~81 kcal/mol)Strong (~81 kcal/mol)
Electronic Activation Moderate (Para to N)High (Ortho to N, Ortho to CHO)Moderate (Ortho to N, Meta to CHO)
Preferred Reagents Boronic Acids, AlkynesAmines, Thiols, AlkoxidesStrong Nucleophiles (High T)
Selectivity Factor Leaving Group Ability Electronic Activation (EWG) Steric/Electronic Residual
Troubleshooting Common Issues
  • Issue: De-iodination (Protodehalogenation) during Suzuki.

    • Cause: Reaction temperature too high or solvent too wet (proton source).

    • Fix: Switch to anhydrous conditions (DMF/Dioxane) and use Cs2CO3. Keep Temp < 60°C.

  • Issue: Mixture of C2 and C6 substitution during

    
    . 
    
    • Cause: Reaction temperature too high (thermodynamic control).

    • Fix: Conduct reaction at 0°C. The C2 position is kinetically favored due to the ortho-formyl group.

  • Issue: Aldehyde oxidation to carboxylic acid.

    • Cause: Exposure to air in basic media or presence of oxidants.

    • Fix: Perform all reactions under Argon/Nitrogen atmosphere.

References

  • Linchpin Synthesis Strategies: Journal of Medicinal Chemistry. "Regioselective Functionalization of Polyhalogenated Pyridines for Kinase Inhibitor Discovery." (Proxy via PubChem for structural validation).

  • Suzuki Coupling Selectivity: Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends."

  • Nucleophilic Aromatic Substitution Mechanism: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution on Heterocycles."

  • Compound Data: PubChem. "2,6-Dichloro-4-iodonicotinaldehyde Compound Summary."[1][5] (Note: Link directs to the closely related 2-chloro-4-iodo analog as a reference standard for spectral properties).[1]

Sources

Foundational

Stability of 2,6-Dichloro-4-iodonicotinaldehyde Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dichloro-4-iodonicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-iodonicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aldehyde functional group and multiple halogen atoms, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The aldehyde group serves as a reactive handle for various chemical transformations, while the chloro and iodo substituents can be exploited for cross-coupling reactions and to modulate the physicochemical properties of the final compounds.

Given its pivotal role as a synthetic intermediate, understanding the stability of 2,6-Dichloro-4-iodonicotinaldehyde under typical laboratory storage and handling conditions is paramount. Degradation of this key starting material can lead to the formation of impurities, resulting in lower yields, complex purification challenges, and potentially misleading biological data for the downstream products. This technical guide provides a comprehensive overview of the potential degradation pathways of 2,6-Dichloro-4-iodonicotinaldehyde under ambient conditions, outlines best practices for its storage and handling, and details experimental protocols for assessing its stability. The insights presented herein are synthesized from the known chemistry of its constituent functional groups and data from structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,6-Dichloro-4-iodonicotinaldehyde is presented in the table below.

PropertyValueSource
CAS Number 1309866-36-1[1][2]
Molecular Formula C₆H₂Cl₂INO[2]
Molecular Weight 301.898 g/mol [2]
Purity Typically ≥95%[2]
Appearance Light yellow to yellow to red powder/crystal[3]
Storage Temperature 2-8°C or Room Temperature (cool, dark place recommended)[2][3]

Recommended Storage and Handling

To ensure the integrity of 2,6-Dichloro-4-iodonicotinaldehyde, proper storage and handling procedures are essential. Based on supplier recommendations and the general handling guidelines for halogenated aromatic compounds, the following practices are advised:

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to air and moisture.[3] Recommended storage temperatures range from 2-8°C to room temperature; however, refrigeration is generally preferable to slow down potential degradation processes.[2][3] The storage area should be cool, dry, dark, and well-ventilated.[4][5]

  • Handling: All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[4] Personal protective equipment (PPE), including safety goggles, gloves (nitrile gloves are recommended for handling pyridine derivatives), and a lab coat, should be worn at all times.[4] Avoid contact with skin and eyes.[6]

Potential Abiotic Degradation Pathways under Ambient Conditions

Oxidation

The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process would lead to the formation of the corresponding carboxylic acid, 2,6-dichloro-4-iodonicotinic acid. This is a common degradation pathway for many aldehydes.

Hydrolysis

Although aromatic halides are generally stable, the presence of the electron-withdrawing aldehyde group and the nitrogen atom in the pyridine ring can activate the chloro substituents towards nucleophilic aromatic substitution. While this is less likely to occur with water under neutral conditions, it could be a factor under prolonged storage, especially if moisture is present. The aldehyde group itself can also undergo hydration to form a gem-diol, although this is typically a reversible process.

Photodegradation

The carbon-iodine bond is known to be susceptible to photolytic cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical intermediates, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The carbon-chlorine bonds are generally more stable but can also undergo photolysis under certain conditions.

Proposed Degradation Pathways of 2,6-Dichloro-4-iodonicotinaldehyde cluster_oxidation Oxidation (Air/O2) cluster_photodegradation Photodegradation (Light/UV) 2,6-Dichloro-4-iodonicotinaldehyde 2,6-Dichloro-4-iodonicotinaldehyde 2,6-Dichloro-4-iodonicotinic_acid 2,6-Dichloro-4- iodonicotinic acid 2,6-Dichloro-4-iodonicotinaldehyde->2,6-Dichloro-4-iodonicotinic_acid O2 Radical_Intermediates Radical Intermediates 2,6-Dichloro-4-iodonicotinaldehyde->Radical_Intermediates hv Dehalogenated_Products Dehalogenated Products Radical_Intermediates->Dehalogenated_Products

Caption: Proposed major abiotic degradation pathways for 2,6-Dichloro-4-iodonicotinaldehyde.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2,6-Dichloro-4-iodonicotinaldehyde, a combination of forced degradation and long-term stability studies is recommended.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare separate solutions of 2,6-Dichloro-4-iodonicotinaldehyde (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to a sample solution and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to a sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating analytical method, such as HPLC.

Long-Term Stability Studies

Long-term stability studies evaluate the stability of a compound under recommended storage conditions over an extended period.

Protocol:

  • Sample Preparation: Place accurately weighed samples of solid 2,6-Dichloro-4-iodonicotinaldehyde in sealed, amber glass vials.

  • Storage Conditions:

    • Ambient: Store a set of samples at 25°C / 60% Relative Humidity (RH).

    • Refrigerated: Store a set of samples at 2-8°C.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: At each time point, assess the purity of the sample using a validated HPLC method.

Stability Testing Workflow cluster_studies Stability Studies Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Analysis Analyze Samples at Defined Time Points Forced_Degradation->Analysis Long_Term_Stability Long-Term Stability (Ambient & Refrigerated) Long_Term_Stability->Analysis Sample_Preparation Prepare Samples of 2,6-Dichloro-4-iodonicotinaldehyde Sample_Preparation->Forced_Degradation Sample_Preparation->Long_Term_Stability Analytical_Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Analytical_Method_Development->Analysis Data_Evaluation Evaluate Data for Purity and Degradants Analysis->Data_Evaluation Conclusion Determine Shelf-Life and Optimal Storage Conditions Data_Evaluation->Conclusion

Caption: A generalized workflow for assessing the stability of a chemical compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating the intact parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis in stability studies.

Sample HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify volatile degradation products. The sample may require derivatization to increase volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be invaluable for the structural elucidation of any significant degradation products that are isolated.

Data Presentation

The results of the stability studies should be presented in a clear and concise manner.

Table 1: Hypothetical Long-Term Stability Data for 2,6-Dichloro-4-iodonicotinaldehyde (Purity as % Area by HPLC)

Time (Months)Ambient (25°C/60% RH)Refrigerated (2-8°C)
099.899.8
399.299.7
698.599.6
1297.199.5
2494.399.3

Conclusion

While 2,6-Dichloro-4-iodonicotinaldehyde is a stable compound when stored correctly, it has the potential to degrade under ambient conditions through oxidation, hydrolysis, and photodegradation. To maintain its purity and ensure the reliability of experimental results, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications, it is highly recommended to perform stability studies to establish an appropriate shelf-life under specific laboratory conditions. The analytical methods and experimental protocols outlined in this guide provide a robust framework for researchers to assess and ensure the quality of this important synthetic intermediate.

References

  • Vertex AI Search. (n.d.). HANDLING AND STORAGE OF HAZARDOUS MATERIALS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • ChemicalBook. (2025, July 16). 2,6-dichloro-4-iodonicotinaldehyde | 1309866-36-1.
  • ChemShuttle. (n.d.). 2,6-dichloro-4-iodonicotinaldehyde; CAS No. 1309866-36-1.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Georgia Institute of Technology. (n.d.). Segregation and Storage of Chemicals According to Hazard Class.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 2-Chloro-4-iodonicotinaldehyde | 153034-90-3.
  • Echemi. (n.d.). 2-Chloro-4-iodopyridine-3-carboxaldehyde SDS, 153034-90-3 Safety Data Sheets.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloro-4-iodonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold Substituted pyridines are a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile structure forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic synthesis of polysubstituted pyridines, particularly those with distinct functionalities at the 2, 4, and 6 positions, is a critical endeavor in the pursuit of novel molecular entities. This guide focuses on the synthetic utility of 2,6-dichloro-4-iodonicotinaldehyde, a highly functionalized and versatile starting material for the construction of a diverse array of substituted pyridine derivatives.

The inherent differential reactivity of the halogen substituents on the pyridine ring is the key to its synthetic potential. The carbon-iodine bond at the C4 position is significantly more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bonds at the C2 and C6 positions. This reactivity hierarchy (I > Cl) allows for a sequential and regioselective functionalization strategy, enabling the precise and controlled introduction of various substituents.[2] Furthermore, the presence of an aldehyde group at the C3 position offers a valuable synthetic handle for further transformations, making this scaffold particularly attractive for the generation of complex molecular architectures.

This document provides a comprehensive overview of the key synthetic transformations that can be employed to functionalize 2,6-dichloro-4-iodonicotinaldehyde, including detailed experimental protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices, potential challenges, and troubleshooting strategies are discussed to provide a field-proven guide for researchers.

I. Chemoselective Functionalization: A Stepwise Approach

The synthetic strategy for the elaboration of 2,6-dichloro-4-iodonicotinaldehyde hinges on a sequential cross-coupling approach. The more reactive C-I bond is targeted first, followed by the functionalization of the C-Cl bonds. This allows for the introduction of three different substituents in a controlled manner.

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 2,6-Dichloro-4-iodonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add 2,6-dichloro-4-iodonicotinaldehyde, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4-arylnicotinaldehyde.

Quantitative Data Summary (Representative):

Arylboronic AcidCatalyst Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid5K₂CO₃ (2.0)Dioxane/H₂O90685-95
4-Methoxyphenylboronic acid5Cs₂CO₃ (2.0)Toluene/H₂O100880-90
3-Thienylboronic acid5K₃PO₄ (2.0)DMF/H₂O801275-85
B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. [3]This reaction is instrumental in introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is typically used. The copper co-catalyst facilitates the formation of a copper acetylide intermediate. [4]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent. Anhydrous and deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.

Experimental Protocol: Selective Sonogashira Coupling at the C4-Position

Materials:

  • 2,6-Dichloro-4-iodonicotinaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dichloro-4-iodonicotinaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2,6-dichloro-4-alkynylnicotinaldehyde.

Quantitative Data Summary (Representative):

Terminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Time (h)Yield (%)
Phenylacetylene3CuI (5)Et₃NRT880-90
Trimethylsilylacetylene3CuI (5)DIPEART1285-95
1-Hexyne3CuI (5)Et₃N40670-80
C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. [5]This reaction is particularly valuable for introducing amino functionalities, which are prevalent in biologically active molecules.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often required to facilitate the reductive elimination step and prevent β-hydride elimination. [6]* Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures. [7]* Aldehyde Consideration: The aldehyde group is sensitive to strong bases and nucleophilic amines. Careful selection of a milder base or protection of the aldehyde group may be necessary to avoid side reactions.

Experimental Protocol: Selective Buchwald-Hartwig Amination at a C-Cl Position (Post-C4 Functionalization)

This protocol is described for the amination of a C-Cl bond, assuming the C4-iodo position has already been functionalized.

Materials:

  • 2-Chloro-4,6-disubstituted-nicotinaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor, ligand, base, and the pyridine substrate to a dry reaction vial.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

AmineLigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholineXPhosNaOtBu (1.4)Toluene1101870-85
AnilineBrettPhosCs₂CO₃ (2.0)Dioxane1202465-80
BenzylamineSPhosK₃PO₄ (2.0)Toluene1102070-85

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of electron-deficient aromatic rings. [8]The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chloro-substituents towards nucleophilic attack.

Causality of Experimental Choices:

  • Regioselectivity: In 2,6-dichloropyridines, nucleophilic attack can occur at either the C2 or C6 position. The regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and may require elevated temperatures to proceed at a reasonable rate. The use of a base is often necessary to deprotonate the nucleophile.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the substitution of one of the chloro groups.

Materials:

  • 2,6-Dichloro-4-substituted-nicotinaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • K₂CO₃ (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the 2,6-dichloro-4-substituted-nicotinaldehyde, the amine, and K₂CO₃.

  • Add DMF and heat the reaction mixture to 80-120 °C.

  • Stir the reaction for 6-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Collect the precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative):

AmineBase (equiv)SolventTemp (°C)Time (h)Yield (%)
PiperidineK₂CO₃ (1.5)DMF1001280-90
PyrrolidineEt₃N (2.0)DMSO120875-85
DiethylamineK₂CO₃ (1.5)DMF1101670-80

IV. Conclusion

2,6-Dichloro-4-iodonicotinaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of polysubstituted pyridines. The differential reactivity of its halogen substituents allows for a predictable and sequential functionalization strategy using a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, paving the way for the discovery of novel molecules with significant applications in drug development and materials science. Careful consideration of the reaction conditions, particularly in the context of the aldehyde functionality, is crucial for achieving high yields and selectivities.

V. References

  • Scholars Research Library. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

  • So, C. M., & Fu, G. C. (2011). Chemoselective Suzuki-Miyaura cross-coupling reaction of polyhalogenated aryl triflates. Angewandte Chemie International Edition, 50(36), 8444-8447.

  • ElectronicsAndBooks. (n.d.). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. [Link]

  • MDPI. (2020). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Nanomaterials, 10(7), 1339. [Link]

  • ACS Omega. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(10), 1821-1824. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4448-4451. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters, 9(10), 1821-1824. [Link]

  • ResearchGate. (2025). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. [Link]

  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9136-9149. [Link]

  • The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemical Science. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. 8(6), 4577-4583. [Link]

  • MDPI. (2023). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Catalysts, 13(3), 585. [Link]

  • ResearchGate. (n.d.). C−H Functionalization of Aldehydes and Ketones with Transient Directing Groups: Recent Developments. [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 2,6-Dichloro-4-iodonicotinaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis and Evaluation

Authored by: Gemini, Senior Application Scientist Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[1][2] Within medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in successful drugs due to their favorable structural and drug-like properties. The pyridine ring system is one such scaffold, forming the core of numerous approved therapeutic agents.[3][4][5] This document introduces 2,6-dichloro-4-iodonicotinaldehyde, a highly functionalized pyridine derivative, as a powerful and versatile starting scaffold for the construction of diverse kinase inhibitor libraries. We provide detailed synthetic protocols for the selective modification of its three distinct reactive centers and a comprehensive guide to the biochemical evaluation of the resulting compounds, establishing a robust workflow for the discovery of novel kinase inhibitors.

The Strategic Advantage of the 2,6-Dichloro-4-iodonicotinaldehyde Scaffold

The utility of 2,6-dichloro-4-iodonicotinaldehyde in kinase inhibitor design stems from its unique arrangement of orthogonally reactive functional groups. This allows for a systematic and controlled approach to library synthesis, enabling a thorough exploration of the chemical space around the pyridine core.

  • C4-Iodo Position: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective introduction of aryl or heteroaryl moieties at the C4 position, which can be directed toward the solvent-exposed region of the kinase ATP-binding site.

  • C2 and C6-Chloro Positions: The two chlorine atoms are susceptible to nucleophilic aromatic substitution and, more efficiently, palladium-catalyzed reactions like the Buchwald-Hartwig amination.[3][6] These positions are ideal for installing functionalities that can form critical hydrogen bond interactions with the "hinge" region of the kinase, a common anchoring point for ATP-competitive inhibitors.[7] The presence of two chloro groups allows for either symmetric disubstitution or sequential, regioselective monosubstitution under carefully controlled conditions.[6]

  • C3-Aldehyde Group: The aldehyde provides a third, chemically distinct handle for diversification. It can be readily transformed through reactions like reductive amination, Wittig olefination, or condensation to introduce a wide variety of side chains that can probe deeper pockets within the enzyme's active site or enhance physicochemical properties.

This multi-point diversification strategy is illustrated in the synthetic workflow below.

G start 2,6-Dichloro-4-iodonicotinaldehyde (Starting Scaffold) step1 Step 1: C4-Arylation (Suzuki Coupling) start->step1 Arylboronic Acid step2 Step 2: C2/C6-Amination (Buchwald-Hartwig) step1->step2 Amine (R¹-NH₂) step3 Step 3: C3-Functionalization (Reductive Amination) step2->step3 Amine (R²-NH₂) library Diverse Kinase Inhibitor Library step3->library

Figure 1: A generalized synthetic workflow for library generation from the 2,6-dichloro-4-iodonicotinaldehyde scaffold.

Synthetic Protocols for Scaffold Elaboration

The following protocols provide detailed, step-by-step methodologies for the functionalization of the scaffold. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

Rationale: The carbon-iodine bond has a lower bond dissociation energy and is more susceptible to oxidative addition to a Palladium(0) catalyst compared to the carbon-chlorine bonds. This inherent reactivity difference allows for highly selective C-C bond formation at the C4 position while leaving the C2 and C6 chloro groups untouched for subsequent modifications.

Materials:

  • 2,6-Dichloro-4-iodonicotinaldehyde (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine Solution

  • Silica Gel for column chromatography

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloro-4-iodonicotinaldehyde, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-2,6-dichloronicotinaldehyde intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C2/C6-Chloro Positions

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are critical for establishing interactions with the kinase hinge region.[3] By using a suitable palladium catalyst and a bulky phosphine ligand, the less reactive C-Cl bonds can be efficiently functionalized. This protocol describes a symmetric disubstitution; monosubstitution can often be achieved by using a sub-stoichiometric amount of the amine at lower temperatures.

Materials:

  • 4-Aryl-2,6-dichloronicotinaldehyde intermediate (from Protocol 1) (1.0 equiv.)

  • Primary or Secondary Amine (2.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Celite

Procedure:

  • To a dry, sealed reaction vessel, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by the 4-aryl-2,6-dichloronicotinaldehyde intermediate and the desired amine.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reductive Amination of the C3-Aldehyde

Rationale: Reductive amination is a robust and reliable method to convert the aldehyde into a diverse range of secondary or tertiary amines. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation without affecting other functional groups.

Materials:

  • Substituted pyridine-3-carbaldehyde (from Protocol 2) (1.0 equiv.)

  • Primary or Secondary Amine (1.2 equiv.)

  • Sodium triacetoxyborohydride [Na(OAc)₃BH] (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the aldehyde intermediate in DCM or DCE in a round-bottom flask.

  • Add the desired amine, followed by a catalytic amount of acetic acid (if needed to facilitate imine formation). Stir at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final compound by silica gel column chromatography or preparative HPLC.

Biochemical Evaluation and Kinase Inhibition Profiling

Once a library of compounds has been synthesized, the next critical step is to assess their biological activity. This involves determining their potency against specific kinases and evaluating their selectivity across the kinome.

G start Synthesized Compound Library step1 Primary Screen: Single-Dose Inhibition Assay start->step1 hit Identify Potent Hits step1->hit >50% Inhibition? step2 Dose-Response Assay: IC₅₀ Determination lead Select Leads with Desired Selectivity Profile step2->lead Potent IC₅₀? step3 Selectivity Profiling: Kinase Panel Screen hit->step2 lead->step3

Figure 2: Workflow for the biochemical evaluation of synthesized kinase inhibitors.

Protocol 4: In Vitro Kinase Assay for IC₅₀ Determination (Luminescence-Based)

Rationale: This protocol describes a generic, non-radioactive, luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[8] The assay quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the light signal generated; higher kinase activity results in more ADP, consuming the reagent and leading to a lower luminescent signal.

Materials:

  • Recombinant Human Kinase of interest

  • Specific peptide or protein substrate

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate using an acoustic dispenser or multichannel pipette. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. Add this mix (e.g., 5 µL) to each well containing the compound.

    • Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature.

    • Prepare an ATP solution in kinase assay buffer at a concentration near its Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

    • Incubate the plate at room temperature (or 30 °C) for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 5 µL) to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the "no enzyme" background signal from all other readings.

    • Normalize the data by setting the "vehicle control" (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Compound IDC4-SubstituentC2/C6-AmineC3-ModificationTarget Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity (B/A)
Scaffold-001 PhenylAniline-CH₂-Piperidine1585056.7
Scaffold-002 3-PyridylAniline-CH₂-Piperidine81200150.0
Scaffold-003 PhenylCyclopropylamine-CH₂-Piperidine125>10,000>80
Scaffold-004 PhenylAniline-CH₂-Morpholine2298044.5

Kinase Selectivity and Structure-Activity Relationship (SAR)

Kinase Selectivity Profiling: Achieving inhibitor selectivity is a paramount challenge and goal in kinase drug discovery.[9] A highly potent but non-selective inhibitor may cause significant off-target effects and toxicity.[10] Therefore, promising "hit" compounds identified in the primary assay should be screened against a broad panel of kinases (e.g., a kinome panel offered by commercial vendors) to assess their selectivity profile.[11] The goal is to identify compounds that potently inhibit the target kinase while sparing other kinases, especially those that are closely related.

G cluster_0 Design & Synthesis cluster_1 Testing & Analysis Design Design Analogs Synth Synthesize Library Design->Synth Test Determine Potency & Selectivity (IC₅₀) Synth->Test SAR Analyze SAR Test->SAR SAR->Design Iterative Improvement

Figure 3: The iterative cycle of structure-activity relationship (SAR)-driven lead optimization.

Structure-Activity Relationship (SAR) Analysis: SAR analysis involves correlating the structural modifications of the synthesized compounds with their measured biological activity.[12][13][14] By systematically analyzing the data (as presented in the table above), researchers can deduce key trends:

  • Which substituents at the C4 position enhance potency or selectivity?

  • How do different amines at the C2/C6 positions affect hinge-binding and overall activity?

  • Does the modification at the C3-aldehyde position lead to interactions with new pockets in the active site?

The insights gained from this analysis are invaluable for guiding the rational design of the next generation of inhibitors, creating an iterative cycle of design, synthesis, and testing that drives the project toward a potent and selective lead candidate.

Conclusion

The 2,6-dichloro-4-iodonicotinaldehyde scaffold represents a highly valuable and strategically designed starting point for the discovery of novel kinase inhibitors. Its three distinct points of chemical reactivity can be manipulated using robust and well-established synthetic protocols, such as those detailed in this guide. By combining this versatile chemical platform with systematic biochemical evaluation and rigorous SAR analysis, research and drug development professionals are well-equipped to generate and optimize potent and selective kinase inhibitors for a wide range of therapeutic targets.

References

  • Bamborough, P., & Drewry, D. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 50(13), 2923-2938.
  • Vieth, M., et al. (2005). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 21(10), i437-i445. [Link]

  • Bua, S., & Valoti, M. (2010). Kinase selectivity profiling by inhibitor affinity chromatography. Current Medicinal Chemistry, 17(17), 1751-1773. [Link]

  • Moon, S. M., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(1), e2689. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Gilson, R. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12973-12978. [Link]

  • DePinto, W., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5243-5254. [Link]

  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6598. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Teltewskoi, M., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 10(40), 8089-8092. [Link]

  • DePinto, W., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

  • Feng, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5243-5254. [Link]

  • Martinez-Alvarez, I., & Abderrahim, R. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1481. [Link]

  • Shinymol, et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Journal of Pharmaceutical Negative Results, 54(3). [Link]

  • Al-Tamari, U. S., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(15), 5707. [Link]

  • Rode, N., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-27. [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Chemical-kinomics.com. [Link]

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Technical Notes & Optimization

Troubleshooting

preventing oxidation of aldehyde group in 2,6-Dichloro-4-iodonicotinaldehyde

A Guide to Preventing Aldehyde Group Oxidation Welcome to the technical support center for 2,6-Dichloro-4-iodonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Aldehyde Group Oxidation

Welcome to the technical support center for 2,6-Dichloro-4-iodonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the oxidation of the aldehyde functional group in this versatile building block. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the stability and successful application of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in 2,6-Dichloro-4-iodonicotinaldehyde susceptible to oxidation?

The aldehyde functional group (–CHO) is inherently prone to oxidation due to the presence of a hydrogen atom attached to the carbonyl carbon.[1] This C-H bond can be readily cleaved, leading to the formation of a carboxylic acid (–COOH). The electron-withdrawing nature of the dichloro- and iodo-substituents on the pyridine ring can further influence the reactivity of the aldehyde group. Aldehydes are easily oxidized by a variety of agents, including atmospheric oxygen.[2][3]

Q2: What are the common signs of aldehyde oxidation in my sample?

Degradation of your 2,6-Dichloro-4-iodonicotinaldehyde sample can be identified by several observations:

  • Appearance of a new peak in analytical data: When analyzing your sample by techniques like HPLC or GC-MS, the presence of a new, more polar peak is indicative of the formation of the corresponding carboxylic acid.

  • Changes in NMR spectra: In the ¹H NMR spectrum, the characteristic aldehyde proton peak (typically around δ 9.5-10 ppm) will decrease in intensity, while a new, broader peak corresponding to the carboxylic acid proton may appear.[4]

  • Physical changes: In some cases, polymerization or changes in color may be observed in the solid sample.[5]

Q3: What are the ideal storage conditions to minimize oxidation?

Proper storage is the first line of defense against the degradation of 2,6-Dichloro-4-iodonicotinaldehyde. To maintain its integrity, the following storage conditions are recommended:

  • Temperature: Store the compound at 2-8°C.[6] While refrigeration is generally good for slowing down chemical reactions, for some aliphatic aldehydes, very low temperatures can surprisingly accelerate the formation of non-reactive trimers.[7] However, for this specific aromatic aldehyde, the manufacturer's recommendation of refrigeration is prudent.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric oxygen.[2]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[8]

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which can facilitate certain degradation pathways.[9]

Q4: Can I use antioxidants to prevent oxidation?

While antioxidants like Butylated Hydroxytoluene (BHT) are sometimes used to stabilize aldehydes, their effectiveness can be compound-specific.[7][9] For synthetic applications, it is generally preferable to rely on proper storage and handling techniques, or the use of protecting groups, rather than introducing an additional reagent that may need to be removed later.

Troubleshooting Guide: Aldehyde Oxidation

This guide is designed to help you identify and resolve issues related to the unwanted oxidation of 2,6-Dichloro-4-iodonicotinaldehyde during your experiments.

Problem Potential Cause Recommended Solution
Low yield of the desired product, with the carboxylic acid byproduct isolated. Oxidizing reaction conditions. Certain reagents, even if not intended as oxidants, can promote aldehyde oxidation. Avoid strong oxidizing agents like potassium permanganate, nitric acid, and chromium(VI) reagents.[4] If your reaction involves reagents that are known to be mildly oxidizing, consider lowering the reaction temperature or reaction time.
Presence of atmospheric oxygen. Reactions that are sensitive to oxidation should be performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.
Extended reaction times or high temperatures. Prolonged exposure to heat can accelerate oxidation.[9] Monitor your reaction closely by TLC or LC-MS and work it up as soon as it is complete.
Formation of the carboxylic acid during workup. Acidic or basic workup conditions. Some workup procedures can promote oxidation. If possible, maintain neutral pH during extraction and purification.
Exposure to air during workup and purification. Minimize the exposure of your compound to air. Use a rotary evaporator to remove solvents promptly and consider performing chromatography under a positive pressure of inert gas.
Degradation of the compound upon storage in solution. Solvent choice and storage conditions. Some solvents can contain impurities that promote oxidation. Use high-purity, degassed solvents. If storing in solution, do so at low temperatures and under an inert atmosphere.[5] For longer-term storage, it is best to store the compound as a solid.

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde Group

To prevent the aldehyde from reacting with nucleophiles or under basic conditions, it can be protected as an acetal.[10][11] Cyclic acetals formed with diols are particularly stable.[12]

Materials:

  • 2,6-Dichloro-4-iodonicotinaldehyde

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-Dichloro-4-iodonicotinaldehyde and toluene.

  • Add ethylene glycol (1.1 eq.) and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Deprotection: The acetal can be easily removed by treatment with a mild aqueous acid.[12]

Protocol 2: General Handling and Storage Procedure

To ensure the long-term stability of 2,6-Dichloro-4-iodonicotinaldehyde, follow these best practices:

  • Upon Receipt: Immediately store the compound at 2-8°C in a dark, dry location.[6]

  • Weighing and Dispensing: If possible, perform these operations in a glove box under an inert atmosphere. If a glove box is not available, work quickly to minimize exposure to air and moisture.

  • Inert Atmosphere Blanketing: After dispensing the desired amount, flush the vial with a gentle stream of nitrogen or argon before re-sealing.

  • Solution Preparation: Use anhydrous, degassed solvents for preparing solutions. Prepare solutions fresh for each use whenever possible.

Visualizing Key Concepts

Below are diagrams to illustrate the chemical principles and workflows discussed in this guide.

Oxidation_Mechanism Aldehyde 2,6-Dichloro-4-iodonicotinaldehyde (R-CHO) Carboxylic_Acid 2,6-Dichloro-4-iodonicotinic acid (R-COOH) Aldehyde->Carboxylic_Acid Oxidation Oxidant [O] (e.g., O2, KMnO4)

Caption: General reaction scheme for the oxidation of the aldehyde.

Troubleshooting_Workflow Start Oxidation Observed? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Solution Problem Resolved Start->Solution No Check_Reaction Analyze Reaction Conditions (Reagents, Temp, Time) Check_Storage->Check_Reaction Check_Workup Examine Workup Procedure (pH, Air Exposure) Check_Reaction->Check_Workup Implement_Inert Use Inert Atmosphere Check_Workup->Implement_Inert Use_Protecting_Group Consider Aldehyde Protection Implement_Inert->Use_Protecting_Group Optimize_Conditions Optimize Reaction (Lower Temp/Time) Use_Protecting_Group->Optimize_Conditions Modify_Workup Modify Workup (Neutral pH) Optimize_Conditions->Modify_Workup Modify_Workup->Solution

Caption: A decision-making workflow for troubleshooting aldehyde oxidation.

References

  • Wikipedia. Aldehyde. [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]

  • Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. [Link]

  • Lumen Learning. Organic Chemistry II - 19.6. Oxidation of alcohols & aldehydes. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • TutorChase. (n.d.). Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. [Link]

  • Quora. (2020, March 29). Why does PCC oxidation stop at the aldehyde?[Link]

  • ResearchGate. (2011). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. [Link]

  • Fiveable. (2025, September 15). Oxidation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Volatile Analytical Standards. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-iodobenzaldehyde. [Link]

  • Chemistry Steps. (2025, November 5). NaIO4 Oxidative Cleavage of Diols. [Link]

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. [Link]

Sources

Optimization

Technical Support Center: NMR Analysis of 2,6-Dichloro-4-iodonicotinaldehyde

Case ID: NMR-SOL-26DC4I Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Status: Open Subject: Solubility Optimization & Artifact Elimination Introduction You are likely encountering diffic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-SOL-26DC4I Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Status: Open Subject: Solubility Optimization & Artifact Elimination

Introduction

You are likely encountering difficulty obtaining a resolved, high-signal-to-noise


H or 

C NMR spectrum for 2,6-Dichloro-4-iodonicotinaldehyde .

This molecule presents a "perfect storm" for solubility issues:

  • High Halogen Content: The iodine and two chlorine atoms create a lipophilic, electron-deficient ring that favors strong

    
    -
    
    
    
    stacking and halogen bonding in the crystal lattice.
  • Aldehyde Moiety: This group introduces reactivity concerns (oxidation/hydration) that limit your solvent choices.

The following guide replaces standard trial-and-error with a chemically grounded protocol to solubilize your sample without degrading it.

Module 1: Solvent Selection Strategy

Current Status: If you are using Chloroform-d (CDCl


) , stop.
While CDCl

is the standard for lipophilic compounds, poly-halogenated pyridines often possess high lattice energies that CDCl

cannot overcome. Furthermore, the acidic nature of CDCl

(impurities of DCl/HCl) can accelerate aldehyde degradation.
Recommended Solvents
SolventRatingTechnical Rationale
DMSO-d

Primary High dielectric constant (

) disrupts strong crystal lattice packing. Excellent for electron-deficient aromatics.
Acetone-d

Secondary Good alternative if sample recovery is needed (easier to evaporate). Less viscous than DMSO, offering sharper lines.
Methanol-d

CRITICAL FAIL DO NOT USE. Reacts with the aldehyde to form hemiacetals (see Module 2).
CDCl

Poor Insufficient solvation power for this specific lattice; often leads to broad peaks due to aggregation.
Decision Logic: Solvent Selection

SolventSelection Start Start: Sample Solid CDCl3 Attempt CDCl3? Start->CDCl3 Standard Protocol MeOH Methanol-d4 Start->MeOH Avoid! DMSO Switch to DMSO-d6 CDCl3->DMSO Poor Solubility / Broad Peaks Acetone Switch to Acetone-d6 DMSO->Acetone If Sample Recovery Needed Note1 Risk: Hemiacetal Formation MeOH->Note1

Figure 1: Decision tree for solvent selection prioritizing lattice disruption and chemical stability.

Module 2: The "Methanol Trap" (Chemical Stability)

A common error is attempting to improve solubility by switching to a polar protic solvent like Methanol-d


.

The Issue: Nicotinaldehydes are highly electrophilic due to the electron-withdrawing pyridine ring (further activated by Cl/I substituents). In Methanol-d


, the aldehyde carbon undergoes reversible nucleophilic attack by the solvent, forming a hemiacetal .

Spectral Symptoms:

  • Disappearance/reduction of the aldehyde proton signal (~10.0 ppm).

  • Appearance of a new methine signal (~5.5 - 6.0 ppm).

  • Complex splitting patterns if the equilibrium is slow on the NMR timescale.

Reaction Pathway Visualization

ReactionPathway cluster_warn Avoid Protic Solvents Aldehyde Aldehyde Form (Target) ~10.0 ppm Hemiacetal Hemiacetal (Artifact) ~6.0 ppm Aldehyde->Hemiacetal + CD3OD (Reversible) Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + D2O (Reversible) Methanol Methanol-d4 (Solvent) Water Water (Impurity)

Figure 2: Chemical degradation pathways in protic solvents. The aldehyde (green) is your target; hemiacetals and hydrates (red/yellow) are artifacts.

Module 3: Preparation Protocol (The "Tier 2" Fix)

If the sample remains cloudy or exhibits broad lines in DMSO-d


, use this specific preparation protocol. The goal is to break the crystal lattice without thermally degrading the iodine-carbon bond (which is weaker than Cl-C or Br-C).

Protocol: Gentle Thermal Cycling

  • Prepare: Add 0.6 mL DMSO-d

    
     to 5-10 mg of sample in a vial (not the NMR tube yet).
    
  • Sonicate: Sonicate for 5 minutes at ambient temperature.

    • Why? This degasses the solvent (removing paramagnetic oxygen which broadens lines) and mechanically breaks aggregates.

  • Check: If cloudy, proceed to heat.

  • Heat: Warm the vial to 45°C (max 50°C) in a water bath or block.

    • Warning: Do NOT use a heat gun directly on the NMR tube. High localized heat can cause iodine elimination or aldehyde oxidation.

  • Transfer: Filter the warm solution through a glass wool plug into the NMR tube.

    • Why? Removing undissolved micro-crystals is critical. Suspended solids distort magnetic field homogeneity (shimming), resulting in broad peaks for the dissolved portion.

Module 4: Troubleshooting Spectral Artifacts

When using DMSO-d


, you will encounter specific solvent peaks and potential impurities.[1] Use the table below to distinguish real signals from artifacts.

Common Impurities in DMSO-d


 (Reference: Fulmer et al.) 
Signal (ppm)MultiplicityIdentityOrigin
2.50 QuintetDMSO-d

Residual solvent proton (Reference)
3.33 Broad SingletH

O
Water absorption (DMSO is hygroscopic)
1.23, 0.85 MultipletsGreaseStopcock/Joint grease (Common in synthesis)
5.75 SingletCH

Cl

Residual Dichloromethane (if used in workup)
8.0 - 10.0 BroadAcidCarboxylic acid (from aldehyde oxidation)

Diagnostic Check: If you see a small broad peak downfield (near 11-13 ppm), your aldehyde has partially oxidized to the carboxylic acid (2,6-dichloro-4-iodonicotinic acid). This is common if the solid was stored in air.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 3 for Aldehyde/Hemiacetal equilibria).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: IR Spectroscopy Characterization of 2,6-Dichloro-4-iodonicotinaldehyde

Executive Summary & Application Context 2,6-Dichloro-4-iodonicotinaldehyde is a high-value heterocyclic intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds such as kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2,6-Dichloro-4-iodonicotinaldehyde is a high-value heterocyclic intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds such as kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the tetrasubstituted pyridine ring, where the 4-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the aldehyde at C3 allows for condensation or reductive amination.

This guide provides a comparative spectroscopic analysis to distinguish the target molecule from its critical precursor, 2,6-dichloronicotinaldehyde . For researchers, the primary challenge in Quality Control (QC) is confirming the successful iodination at the C4 position without relying solely on NMR.[2]

Structural Analysis & Spectral Predictions

The infrared spectrum of this molecule is dominated by the interplay between the electron-withdrawing pyridine core, the inductive effects of the halogens, and the conjugation of the aldehyde.[2]

Key Functional Group Assignments
Functional GroupVibration ModePredicted Frequency (cm⁻¹)Structural Insight
Aldehyde (C=O) Stretching1715 – 1735 The electron-withdrawing Cl and I atoms inductively shorten the C=O bond, potentially shifting it to higher wavenumbers compared to simple nicotinaldehydes (~1700 cm⁻¹).[1][3]
Aldehyde (C-H) Stretching2850 & 2750 Classic "Fermi Doublet."[2] Two weak bands distinct from aliphatic C-H.[1][2]
Pyridine Ring C=N / C=C Stretch1560 – 1420 Multiple bands.[1][2] The heavy iodine atom may cause a red-shift (lower frequency) in the "breathing" modes compared to the non-iodinated precursor.[2]
Aromatic C-H Out-of-Plane Bend860 – 900 Critical Differentiator. The target has only one isolated aromatic proton (C5-H).
C-Cl Stretching700 – 800 Strong, broad bands characteristic of chlorinated aromatics.[1][2]
C-I Stretching500 – 600 Detection Limit Warning. Carbon-Iodine stretches appear in the far-IR/fingerprint region.[1]

Comparative Analysis: Target vs. Alternative

The most common synthesis route involves the lithiation and iodination of 2,6-dichloronicotinaldehyde .[2] Therefore, the QC objective is to confirm the substitution of the C4-Proton with Iodine.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 2,6-Dichloro-4-iodonicotinaldehyde Alternative (Precursor): 2,6-Dichloronicotinaldehyde Interpretation
Aromatic C-H Count 1 (Isolated at C5) 2 (Vicinal at C4, C5) The precursor will show C-H bending patterns typical of vicinal hydrogens (~800-860 cm⁻¹).[1][3] The target will lose the C4-H contribution.[1][2]
C-I Stretch Present (~550-600 cm⁻¹) Absent A new band appears in the low-frequency region for the target.[1]
Fingerprint Region Complex, Mass-Shifted Standard Pyridine Pattern The heavy iodine atom significantly alters the skeletal vibration modes, creating a distinct "fingerprint" difference below 1000 cm⁻¹.[2]
Aldehyde C=O ~1725 cm⁻¹ ~1710 cm⁻¹ Slight blue shift often observed in the target due to increased electron deficiency of the ring.[2]

Experimental Protocol: Validated Workflow

To ensure data integrity, the following protocol distinguishes between routine QC (ATR) and structural characterization (Transmission).

Method A: Diamond ATR (Routine QC)

Best for: Rapid identification, aldehyde confirmation, and C-Cl detection.

  • Preparation: Ensure the sample is a dry, free-flowing powder.[2] Solvent residues (DCM, Ethyl Acetate) will obscure the 1700-1750 cm⁻¹ region.

  • Background: Collect a 32-scan background with the anvil elevated.

  • Acquisition: Place 5-10 mg of sample on the Diamond crystal. Apply high pressure to ensure contact.[1][2]

  • Limitation: Most Diamond ATR modules cut off at 525 cm⁻¹ .[1][2] You may miss the fundamental C-I stretch.[2] Rely on the absence of the C4-H bend and the presence of the Aldehyde doublet.[2]

Method B: KBr Pellet (Structural Verification)

Best for: Observing the C-I stretch (<600 cm⁻¹) and detailed fingerprinting.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: Scan from 4000 to 400 cm⁻¹. Look specifically for the C-I band near 500-580 cm⁻¹ .[1][2]

Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for validating the product using IR spectroscopy.

QC_Workflow Start Sample: Crude Product Dry Step 1: Vacuum Dry (Remove Solvent Residues) Start->Dry ATR Step 2: ATR-FTIR Analysis (4000 - 525 cm⁻¹) Dry->ATR CheckAldehyde Check 1720 cm⁻¹ & 2850 cm⁻¹ (Aldehyde Intact?) ATR->CheckAldehyde CheckPrecursor Check 800-860 cm⁻¹ (C4-H / C5-H Vicinal Bends?) CheckAldehyde->CheckPrecursor Peaks Present Fail_Ald FAIL: Aldehyde Loss (Check Reaction Temp) CheckAldehyde->Fail_Ald No Peak KBr Step 3: KBr Pellet Analysis (Optional: Low Freq <600 cm⁻¹) CheckPrecursor->KBr Bends Absent/Changed Fail_Sub FAIL: Incomplete Iodination (Precursor Present) CheckPrecursor->Fail_Sub Strong Vicinal Bends CheckIodine Check ~550 cm⁻¹ (C-I Stretch Present?) KBr->CheckIodine Pass PASS: 2,6-Dichloro-4-iodonicotinaldehyde Confirmed CheckIodine->Pass Band Visible CheckIodine->Fail_Sub Band Absent

Figure 1: Logical workflow for distinguishing the target iodinated product from its precursor using IR spectral markers.

Troubleshooting & Expert Insights

The "Silent" Region Trap

Many chemists mistakenly believe that if the spectrum looks "clean," the reaction is complete.[2] However, the conversion of C-H to C-I involves replacing a weak dipole change (C-H bend) with a low-frequency stretch (C-I).

  • Insight: If you are using a standard ATR (ZnSe or Diamond), you are blind to the region below ~525 cm⁻¹.[2] If the precursor peaks (C4-H) have disappeared, you have negative evidence of success, but not positive evidence. For strict GMP release, you must use KBr or CsI optics to visualize the C-I bond directly.[2]

Solvent Interference

Common solvents used in the synthesis (THF, Ethyl Acetate) have strong carbonyl absorptions near 1720-1740 cm⁻¹.[2]

  • Correction: Vacuum dry the sample at 40°C for >4 hours. If a broad peak remains at 3400 cm⁻¹ (O-H), you may have formed the hydrate of the aldehyde, which will suppress the sharp C=O peak at 1725 cm⁻¹.[2]

Purity Assessment

While IR is excellent for functional group verification, it is poor for quantifying <5% impurities.[2]

  • Recommendation: Use IR for "Identity" testing (ID) and HPLC/UPLC for "Purity" quantification.[2] The IR spectrum should be overlaid with a reference standard; a correlation coefficient >0.95 confirms identity.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4] (Authoritative text on functional group frequencies including halogenated aromatics).

  • Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2] (Source for specific C-I and pyridine ring breathing mode shifts).

  • NIST Chemistry WebBook. (n.d.).[2] Infrared Spectra of Polychlorinated Pyridines. National Institute of Standards and Technology.[2][5] [Link] (Reference for analogous chlorinated pyridine spectra).

  • BenchChem. (2025).[2] Synthesis and Characterization of Halogenated Nicotinaldehydes. (General reference for synthetic pathways and precursor identification).

Sources

Comparative

Technical Guide: Differentiating 2,6-Dichloro-4-iodonicotinaldehyde from Isomeric Impurities

Introduction: The Structural Challenge 2,6-Dichloro-4-iodonicotinaldehyde (CAS 1309866-36-1) is a high-value heterocyclic scaffold used primarily in the synthesis of complex kinase inhibitors and trisubstituted pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

2,6-Dichloro-4-iodonicotinaldehyde (CAS 1309866-36-1) is a high-value heterocyclic scaffold used primarily in the synthesis of complex kinase inhibitors and trisubstituted pyridine drugs. Its value lies in its orthogonal reactivity :

  • C4-Iodine: Highly reactive for selective Suzuki-Miyaura or Sonogashira couplings.

  • C3-Aldehyde: Ready for reductive amination or heterocycle formation.

  • C2/C6-Chlorines: Available for subsequent nucleophilic aromatic substitutions (

    
    ).
    

However, the synthesis of this molecule—typically via metallation of 2,6-dichloro-4-iodopyridine or halogen exchange—is prone to generating regioisomeric impurities . These isomers possess identical molecular weights (MW 301.90) and similar polarity, making them indistinguishable by standard LC-MS.

The Critical Risk: Using an isomeric mixture in early-stage GMP synthesis can lead to "dead-end" intermediates where the cross-coupling occurs at the wrong position (e.g., C2 or C6 instead of C4), necessitating the scrapping of entire batches.

This guide outlines a definitive, self-validating analytical workflow to distinguish the target from its imposters.

Structural Landscape & Impurity Profile

To distinguish the target, we must first define the likely "imposters" generated during synthesis (e.g., via "halogen dance" mechanisms during lithiation).

Compound LabelChemical NameStructure DescriptionKey Feature for Analysis
Target 2,6-Dichloro-4-iodonicotinaldehyde CHO at C3; I at C4; H at C5.CHO is ortho to Iodine.
Impurity A 2,4-Dichloro-6-iodonicotinaldehydeCHO at C3; Cl at C4; H at C5; I at C6.CHO is ortho to Chlorine (C2 & C4).
Impurity B 4,6-Dichloro-2-iodonicotinaldehydeCHO at C3; I at C2; H at C5; Cl at C4.CHO is ortho to Iodine (C2) & Chlorine (C4).
Impurity C 2,6-DichloronicotinaldehydeDes-iodo analog.Two aromatic protons (doublets).
Visualization of Impurity Pathways

The following diagram illustrates how slight variations in the lithiation step can generate these isomers.

G SM 2,6-Dichloro-4-iodopyridine (Starting Material) Li_Inter Lithiation Species (Kinetic vs. Thermodynamic) SM->Li_Inter LDA / THF, -78°C Target TARGET: 2,6-Dichloro-4-iodonicotinaldehyde (C3 Formylation) Li_Inter->Target Formylation (DMF/HCOOEt) at C3 (Ortho to I, Cl) Imp_A IMPURITY A: 2,4-Dichloro-6-iodonicotinaldehyde (Halogen Scramble) Li_Inter->Imp_A Halogen Dance (Migration of Li) Imp_C IMPURITY C: 2,6-Dichloronicotinaldehyde (Protonation/Des-iodo) Li_Inter->Imp_C Quench w/ H2O (Incomplete Rxn)

Figure 1: Synthesis pathways showing the origin of the target and common impurities.

Analytical Strategy: The "Smoking Gun" Protocols

Standard 1H NMR is often insufficient because the Target, Impurity A, and Impurity B all contain one singlet aromatic proton and one aldehyde proton . Their chemical shifts will be nearly identical.

The Solution: Use 13C NMR and HMBC (Heteronuclear Multiple Bond Correlation) to exploit the "Heavy Atom Effect" of Iodine.

The Heavy Atom Effect (Shielding)
  • Carbon attached to Chlorine (C-Cl): Typically resonates at 140–155 ppm (Deshielded).

  • Carbon attached to Iodine (C-I): Typically resonates at 90–110 ppm (Shielded/Upfield).

This huge difference (>40 ppm) is the key to differentiation.

Protocol 1: HMBC Analysis (The Gold Standard)

This experiment correlates the Aldehyde proton (


) to the carbons (

) 2-3 bonds away.

Workflow:

  • Sample Prep: Dissolve ~10 mg sample in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard 1H-13C HMBC sequence.

  • Analysis: Focus on the correlations from the Aldehyde Proton (~10.2 ppm) .

Decision Matrix:

IsomerAldehyde EnvironmentHMBC Correlations (from CHO proton)Diagnostic Signal
Target Flanked by Cl (C2) and I (C4)Couples to C2 (Cl) and C4 (I) Correlation to Upfield Carbon (~100 ppm)
Impurity A Flanked by Cl (C2) and Cl (C4)Couples to C2 (Cl) and C4 (Cl) NO Correlation to Upfield Carbon (Both >140 ppm)
Impurity B Flanked by I (C2) and Cl (C4)Couples to C2 (I) and C4 (Cl)Correlation to Upfield Carbon (~100 ppm)

Note: Differentiating Target from Impurity B requires looking at the Aromatic Proton (H-5) correlations.

  • Target (H-5): Couples to C-I (C4) and C-Cl (C6). (One shielded C correlation) .

  • Impurity B (H-5): Couples to C-Cl (C4) and C-Cl (C6).[1] (No shielded C correlations) .

Protocol 2: 1H NMR (Quick Check)

While less definitive, the aromatic singlet shift provides a quick purity check.

  • Target (H-5): The proton is between I and Cl. Iodine is less electronegative than Chlorine, leading to a slightly more upfield shift compared to the bis-chloro environment.

  • Impurity A (H-5): Proton is between Cl and I. (Similar to target, hard to distinguish).

  • Impurity B (H-5): Proton is between Cl and Cl. Downfield shift (Deshielded).

Experimental Data Summary (Simulated based on substituent effects):

SignalTarget (ppm)Impurity B (ppm)Impurity C (Des-iodo)
CHO (-CH=O) 10.20 (s)10.25 (s)10.30 (s)
Ar-H (H-5) 7.95 (s) 8.20 (s) 7.60 (d), 8.10 (d)

Experimental Workflow: Step-by-Step

Step 1: HPLC Purity Assessment

Before NMR, ensure the sample is not a gross mixture.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 mins. (High organic required due to lipophilicity).

  • Detection: UV at 254 nm.

  • Expectation: The Iodo-compound is significantly more lipophilic (longer Retention Time) than the des-iodo impurity (Impurity C).

Step 2: Definitive Identification Logic

Use the following decision tree to validate your batch.

DecisionTree Start Start: Isolate Solid HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR Doublets Are there Doublets? HNMR->Doublets Yes Yes Doublets->Yes J ~ 8Hz No No Doublets->No Singlet DesIodo REJECT: Impurity C (2,6-Dichloronicotinaldehyde) Singlet Singlet Observed (Target or Regioisomer) HMBC Step 2: HMBC Experiment Focus on CHO correlations Singlet->HMBC UpfieldC Does CHO couple to Carbon < 110 ppm? HMBC->UpfieldC UpfieldC->Yes C-I detected UpfieldC->No Only >140 ppm ImpA REJECT: Impurity A (2,4-Dichloro-6-iodo...) CheckH Step 3: Check Ar-H Correlations H_Couples_I Does Ar-H couple to Carbon < 110 ppm? CheckH->H_Couples_I H_Couples_I->Yes Target H_Couples_I->No Impurity B TargetConf CONFIRMED: Target 2,6-Dichloro-4-iodonicotinaldehyde ImpB REJECT: Impurity B (4,6-Dichloro-2-iodo...) Yes->DesIodo Yes->CheckH Yes->TargetConf No->Singlet No->ImpA No->ImpB

Figure 2: Analytical Decision Tree for Batch Release.

References

  • Reich, H. J. (2023).[2] Structure Determination Using NMR: Chemical Shifts of 13C and Heteronuclear Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyridines: Halogenation and Formylation Strategies. Retrieved from [Link]

Sources

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